molecular formula C23H39N5O5S2 B1361175 Malformin A CAS No. 3022-92-2

Malformin A

Cat. No. B1361175
CAS RN: 3022-92-2
M. Wt: 529.7 g/mol
InChI Key: RNCGDQLZIATDOU-UHFFFAOYSA-N
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Description

Malformin A is a cyclic pentapeptide produced by several species of the fungus Aspergillus . It is composed of two half-cystine residues, and one each of leucine, valine, and isoleucine . The molecular formula of Malformin A is C23H39N5O5S2 .


Synthesis Analysis

The synthesis of Malformin A involves a convergent approach with respect to a linear pentapeptide, cyclization, and oxidative disulfide formation . A compound with the cyclic pentapeptide structure proposed for Malformin A was synthesized and found to be identical with Malformin A .


Molecular Structure Analysis

The molecular structure of Malformin A is cyclo-D-cysteinyl-D-cysteinyl-L-valyl-D-leucyl-L-isoleucyl . The molecular weight of Malformin A is 529.72 .


Chemical Reactions Analysis

Malformin A inhibits hepatic gluconeogenesis in a substrate-selective manner both in vitro and in vivo . This suggests that it has a redox-dependent mechanism of action .


Physical And Chemical Properties Analysis

Malformin A is a solid substance . Its storage conditions vary depending on its form and the solvent used. For instance, the powder form can be stored at -20°C for 3 years or at 4°C for 2 years .

Scientific Research Applications

Plant Growth Regulation

Malformin A1, a cyclic pentapeptide from Aspergillus niger, exhibits plant growth-regulating properties. A study demonstrated its action in inhibiting the gravitropic response of maize roots. Malformin A1-treated roots showed impaired positive curvature, suggesting an inhibition in lateral auxin transport across roots due to increased ethylene levels (Kim, Kim, Kwon, & Kim, 2000).

Trypanocidal Activity

Malformin A1 also displays trypanocidal activity against Trypanosoma congolense, indicative of its potential as a therapeutic agent for certain parasitic infections. It exhibits selective toxicity, affecting the parasite more than mammalian cells, which is supported by its impact on histone modifications in cancer cell lines (Notarte et al., 2017).

Fibrinolytic Activity Enhancement

Research has shown that malformin A1 enhances fibrinolytic activity in cells, which is critical in blood clot breakdown. This effect is mediated through vitronectin, a plasma cofactor, and involves cytoskeletal reorganization (Koizumi, Fukudome, & Hasumi, 2011).

Insights into Cytotoxic Mechanisms

A genome-scale CRISPR/Cas9 screening revealed that squalene epoxidase is a key factor in the cytotoxicity of malformin A1. This discovery opens new avenues for understanding the compound's potential applications in treating ischemic diseases (Koizumi et al., 2019).

Potential in Cancer Research

Malformin C, another cyclic pentapeptide, has been investigated for its anti-cancer effects. Studies suggest that it induces multiple forms of cell death, including necrosis, apoptosis, and autophagy, in cancer cell lines. However, its low therapeutic index limits its potential as an anti-cancer drug (Wang et al., 2015).

properties

IUPAC Name

4-butan-2-yl-7-(2-methylpropyl)-10-propan-2-yl-15,16-dithia-2,5,8,11,19-pentazabicyclo[11.4.2]nonadecane-3,6,9,12,18-pentone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39N5O5S2/c1-7-13(6)18-23(33)26-15-9-34-35-10-16(25-20(15)30)21(31)27-17(12(4)5)22(32)24-14(8-11(2)3)19(29)28-18/h11-18H,7-10H2,1-6H3,(H,24,32)(H,25,30)(H,26,33)(H,27,31)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCGDQLZIATDOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)C(C)C)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60911481
Record name 4-(Butan-2-yl)-7-(2-methylpropyl)-10-(propan-2-yl)-15,16-dithia-2,5,8,11,19-pentaazabicyclo[11.4.2]nonadeca-2,5,8,11,18-pentaene-3,6,9,12,18-pentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60911481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Malformin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029429
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Malformin A

CAS RN

3022-92-2, 11006-42-1, 53571-13-4
Record name Malformins
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003022922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Butan-2-yl)-7-(2-methylpropyl)-10-(propan-2-yl)-15,16-dithia-2,5,8,11,19-pentaazabicyclo[11.4.2]nonadeca-2,5,8,11,18-pentaene-3,6,9,12,18-pentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60911481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Malformin A from Aspergillus niger
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Malformin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029429
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

0 °C
Record name Malformin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029429
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
356
Citations
M Bodanszky, GL Stahl - Proceedings of the National …, 1974 - National Acad Sciences
… of 0.1 Lg/ml, the optimal concentration for malformin A. … The best-studied member of this family, malformin A (4), is … compound I) proposed for malformin A was reported by Isono …
Number of citations: 91 www.pnas.org
M Bodanszky, GL Stahl - Bioorganic Chemistry, 1975 - Elsevier
… from natural malformin A, and was as equally potent in causing curvatures on corn roots. … for the main component, malformin A,. However, this structure could not be confirmed by …
Number of citations: 18 www.sciencedirect.com
S Marumo, RW Curtis - Phytochemistry, 1962 - Elsevier
… earlier data6 which indicated that malformin A is a neutral cyclic peptide, we have assigned cycZo-~-isoleucyl~~-cysteinyl~~-valyl~~-cysteinyl~~-leucyl as the structure of malformin A. …
Number of citations: 35 www.sciencedirect.com
AK Mitra, R Chandrasekaran - Biopolymers: Original Research …, 1984 - Wiley Online Library
… pentapeptide, malformin A. Tonellig has proposed two all-trans models of malformin A by rein… in detail the conformational flexibilities available to malformin A, both with regard to the cis …
Number of citations: 15 onlinelibrary.wiley.com
D Hall, PJ Lyons, N Pavitt… - Journal of Computational …, 1982 - Wiley Online Library
The conformation of the cyclic pentapeptide malformin A has been deduced by systematically generating possible models for the molecule, and minimizing the conformation energy of …
Number of citations: 15 onlinelibrary.wiley.com
M Bodanszky, GL Stahl, RW Curtis - Journal of the American …, 1975 - ACS Publications
… ORD and CD spectra of enantt'o-[5-valine] malformin (—) and of malformin A (- - … and exhibited ORD-CD spectra that were quite similar to the mirror image of the spectra of malformin A (…
Number of citations: 21 pubs.acs.org
K Anzai, RW Curtis - Phytochemistry, 1965 - Elsevier
… Abe&act-The amino acid sequence of malformin A, ~l~~isole~l-Dyl… of tbiolmalformin A to malformin A. A stereoisomer, isomalfmin A, … Possible steric con6gurations of malformin A were …
Number of citations: 40 www.sciencedirect.com
Y Liu, M Wang, D Wang, X Li, W Wang, H Lou… - Cancer chemotherapy …, 2016 - Springer
… During the course of the screening program, malformin A 1 (MA 1 ), a member of malformins, has drawn our attention for its remarkable inhibitory effect on prostate cancer (PCa) cells. …
Number of citations: 22 link.springer.com
KW Kim, F Sugawara, S Yoshida… - Bioscience …, 1993 - jstage.jst.go.jp
… Amino acid analyses and mass spectra suggested that all of them structurally resembled cyclic pentapeptide malformin A 1. Two-dimensional NMR experiments and MS/MS …
Number of citations: 27 www.jstage.jst.go.jp
M Ptak - Biopolymers: Original Research on Biomolecules, 1973 - Wiley Online Library
… conformation; accordingly our sample will be called malformin A. As in many other cyclic peptides… bridge we can expect a high stability of the conformation of malformin A in solution. The …
Number of citations: 24 onlinelibrary.wiley.com

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